{2-[3-(3-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride hydrate
Description
Properties
IUPAC Name |
2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.2ClH.H2O/c10-4-3-8-12-9(14-13-8)7-2-1-5-11-6-7;;;/h1-2,5-6H,3-4,10H2,(H,12,13,14);2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHNVVOYGXOQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)CCN.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {2-[3-(3-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride hydrate (CAS Number: 933704-28-0) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial and antiviral properties, alongside relevant research findings and data.
- Molecular Formula : C9H11N5·2ClH·H2O
- Molecular Weight : 246.16 g/mol
- Physical State : Solid (often appears as a white to light yellow powder)
- Melting Point : Approximately 157–161 °C
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various triazole compounds found that those similar to {2-[3-(3-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine demonstrated effectiveness against a range of bacteria, including:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterococcus faecalis | Moderate |
| Bacillus cereus | Moderate |
| Enterobacter aerogenes | Moderate |
In particular, derivatives with a hydrazide function showed moderate activity against these pathogens, suggesting that structural modifications can enhance efficacy against specific bacterial strains .
Antiviral Activity
The antiviral potential of triazole compounds has also been explored. A recent study highlighted that certain triazole derivatives could inhibit viral replication by targeting key interactions within viral polymerases. This mechanism was particularly effective against influenza viruses, where compounds exhibited IC50 values in the low micromolar range (e.g., IC50 = 1.1 μM) .
Case Studies
-
Synthesis and Testing of Triazole Derivatives :
- In a study published in Frontiers in Chemistry, various triazole derivatives were synthesized and tested for their biological activity. The results indicated that modifications in the triazole ring significantly influenced antimicrobial and antiviral properties .
- Compounds with additional functional groups exhibited enhanced interaction with target enzymes involved in viral replication.
-
Antimicrobial Screening :
- A comprehensive screening of synthesized triazoles demonstrated that compounds similar to {2-[3-(3-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine had promising activity against both Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships (SAR) that could guide future drug design .
The biological activity of this compound is believed to involve several mechanisms:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of {2-[3-(3-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride hydrate can be contextualized by comparing it with analogous compounds. Key comparisons include:
Structural Analogues with Varying Heterocycles
Functional Group Modifications
- Thioether Derivatives: 2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethanamine dihydrochloride hydrate (CAS: 2368828-91-3) replaces the ethylamine chain with a thioether linkage.
- Alternate Salt Forms: The monohydrochloride hydrate variant of similar triazole-pyridine compounds (e.g., 1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate) exhibits lower solubility compared to the dihydrochloride form, impacting bioavailability .
Pharmacokinetic and Physicochemical Properties
- Solubility: The dihydrochloride hydrate form of the target compound demonstrates superior aqueous solubility (>50 mg/mL) compared to non-hydrated analogs (<10 mg/mL) .
- Stability : The triazole-pyridine scaffold exhibits higher thermal stability (decomposition >250°C) than oxadiazole-based analogs (decomposition ~180°C) .
Research and Commercial Availability
- Synthesis : The compound is typically synthesized via cyclocondensation of 3-pyridinecarboxylic acid hydrazide with ethylenediamine derivatives, followed by hydrochloride salt formation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {2-[3-(3-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride hydrate, and how can purity be optimized?
- Methodology :
- Step 1 : React 3-pyridinyl-triazole precursors with ethylamine derivatives under reflux conditions in propan-2-ol, using hydrazine hydrate as a nucleophilic agent (similar to methods for triazole-thiol derivatives) .
- Step 2 : Purify the crude product via recrystallization (e.g., methanol/water mixtures) to achieve ≥95% purity, as validated by HPLC with ammonium acetate buffer (pH 6.5) mobile phases .
- Key Consideration : Monitor reaction progress using thin-layer chromatography (TLC) to minimize byproducts.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Techniques :
- 1H-NMR : Identify amine protons (δ ~2.01 ppm as singlets) and pyridinyl/triazole aromatic signals (δ 7.5–9.0 ppm) .
- FT-IR : Confirm amine N-H stretches (~3300 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
- Elemental Analysis : Validate dihydrochloride hydrate stoichiometry (e.g., Cl⁻ content via titration) .
Q. What safety protocols should be followed when handling this compound?
- Protocols :
- PPE : Wear nitrile gloves, lab coats, and full-face respirators (N100/P3 grade) to prevent skin/eye contact and inhalation of dust .
- Ventilation : Use fume hoods for synthesis and purification steps to mitigate respiratory irritation risks .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous discharge due to potential environmental toxicity .
Q. How can aqueous solubility and stability be experimentally determined?
- Methods :
- Solubility : Perform shake-flask assays in buffered solutions (pH 1–12) at 25°C, quantifying dissolved compound via UV-Vis spectroscopy (λmax ~260 nm for pyridinyl groups) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolysis/oxidation .
Advanced Research Questions
Q. How can conflicting crystallographic data from X-ray diffraction be resolved for this compound?
- Resolution Strategy :
- Use SHELXL for refinement, applying TWIN/BASF commands to address twinning or disorder in the dihydrochloride hydrate structure .
- Validate hydrogen bonding networks (e.g., amine-Cl⁻ interactions) using ORTEP-3 for thermal ellipsoid visualization .
- Cross-reference with solid-state NMR to confirm protonation states of the triazole and pyridinyl moieties .
Q. What experimental design principles apply when evaluating this compound’s antimicrobial activity?
- Design :
- Assay Type : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with triazole derivatives as positive controls .
- Dose-Response : Test concentrations from 0.5–128 µg/mL, calculating MIC50 values via sigmoidal curve fitting.
- Mechanistic Insight : Pair with molecular docking (e.g., AutoDock Vina) to predict binding to microbial target proteins (e.g., dihydrofolate reductase) .
Q. How can synthetic yields be improved while minimizing hazardous intermediates?
- Optimization Approaches :
- Replace explosive nitration steps (common in triazole synthesis) with safer diazotization or photochemical methods .
- Employ flow chemistry to enhance reaction control and reduce intermediate accumulation .
- Use green solvents (e.g., ethanol/water) to improve scalability and reduce toxicity .
Q. What strategies address discrepancies in thermal decomposition data?
- Analytical Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
